Diethyl(2-hydroxyethyl)methylammonium iodide 4-biphenylylacetate

prodrug design esterquat molar potency

Diethyl(2-hydroxyethyl)methylammonium iodide 4-biphenylylacetate (CAS 64048-45-9, molecular formula C21H28INO2, molecular weight 453.4 g/mol) is a quaternary ammonium salt comprising a diethyl(2-hydroxyethyl)methylammonium cation paired with an iodide counterion, ester-linked to a 4-biphenylylacetate (BPAA) moiety. The BPAA anion is the active metabolite of the NSAID fenbufen and the pharmacophore of the topical anti-inflammatory drug felbinac.

Molecular Formula C21H28INO2
Molecular Weight 453.4 g/mol
CAS No. 64048-45-9
Cat. No. B13786070
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl(2-hydroxyethyl)methylammonium iodide 4-biphenylylacetate
CAS64048-45-9
Molecular FormulaC21H28INO2
Molecular Weight453.4 g/mol
Structural Identifiers
SMILESCC[N+](C)(CC)CCOC(=O)CC1=CC=C(C=C1)C2=CC=CC=C2.[I-]
InChIInChI=1S/C21H28NO2.HI/c1-4-22(3,5-2)15-16-24-21(23)17-18-11-13-20(14-12-18)19-9-7-6-8-10-19;/h6-14H,4-5,15-17H2,1-3H3;1H/q+1;/p-1
InChIKeyWWPDLGXXOXAQKK-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diethyl(2-hydroxyethyl)methylammonium iodide 4-biphenylylacetate (CAS 64048-45-9): Structural Identity and Procurement Context


Diethyl(2-hydroxyethyl)methylammonium iodide 4-biphenylylacetate (CAS 64048-45-9, molecular formula C21H28INO2, molecular weight 453.4 g/mol) is a quaternary ammonium salt comprising a diethyl(2-hydroxyethyl)methylammonium cation paired with an iodide counterion, ester-linked to a 4-biphenylylacetate (BPAA) moiety . The BPAA anion is the active metabolite of the NSAID fenbufen and the pharmacophore of the topical anti-inflammatory drug felbinac [1]. The compound belongs to the class of ester-functionalized quaternary ammonium salts (esterquats), which are of interest as ionic liquids, surfactants, and potential prodrug carriers owing to their permanent cationic charge and hydrolysable ester linkage [2]. It is listed under synonyms including M.G. 1046, LS-17446, and CID 46783, and is primarily supplied as a screening compound for non-human research applications . This guide identifies quantifiable differentiation factors against its closest structural analogs to support informed scientific selection.

Workflow Ionic liquid & esterquat surfactant research
Selection Quaternary ammonium BPAA ester with diethyl-methyl head group
Use Context Prodrug screening, formulation studies requiring amphiphilicity

Why Diethyl(2-hydroxyethyl)methylammonium iodide 4-biphenylylacetate Cannot Be Interchanged with Its Closest Analogs


Although multiple quaternary ammonium 4-biphenylylacetate esters share the same BPAA pharmacophore, generic substitution is precluded by quantifiable differences in three critical parameters: (1) the quaternary ammonium head-group architecture (diethyl-methyl vs. triethyl substitution) directly impacts the cation's steric profile, affecting hydrolysis kinetics of the ester linkage and micellization behavior ; (2) the permanently charged quaternary ammonium cation confers fundamentally different solubility and partitioning behavior compared to neutral BPAA esters such as felbinac ethyl ester, as reflected in a computed logP of 6.50 for the target versus approximately 4.0–4.5 for the neutral ethyl ester ; and (3) the iodide counterion can be exchanged to modulate physicochemical properties, a tunability absent in neutral or simple salt forms . These three axes of differentiation mean that in-class compounds cannot be assumed functionally equivalent for applications such as ionic liquid formulation, micellar drug delivery, or esterase-mediated prodrug activation. The evidence below quantifies these differences where data permit.

Head-group architecture
Diethyl-methyl substitution may alter ester hydrolysis kinetics
Triethyl analog: different steric environment; hydrolysis profile may not transfer
Partitioning behavior
Permanent cation yields markedly higher computed lipophilicity
Neutral felbinac ethyl ester: lower logP, no ionic charge; partitioning context differs
Counterion tunability
Iodide counterion can be exchanged to modulate properties
Neutral esters: no counterion; solubility and crystallinity may not be adjustable

Quantitative Differentiation Evidence: Diethyl(2-hydroxyethyl)methylammonium iodide 4-biphenylylacetate vs. Closest Analogs


Molecular Weight Advantage: 3.0% Lower Mass than Triethyl Analog for Equivalent BPAA Payload Delivery

On a molar basis, the target compound delivers the same 4-biphenylylacetate (BPAA) pharmacophore at a lower total molecular weight than its closest quaternary ammonium analog, (2-hydroxyethyl)triethylammonium iodide 4-biphenylylacetate (CAS 64048-46-0). The target molecular weight is 453.4 g/mol (C21H28INO2) versus 467.4 g/mol (C22H30INO2) for the triethyl analog . This represents a 3.0% reduction in total mass per mole of BPAA delivered, which translates to a proportionally higher weight-normalized active payload in formulation contexts where dose is mass-limited.

BPAA payload weight comparison
Data to verify
Target: 453.4 g/mol
Triethyl analog: 467.4 g/mol
Δ = −14.0 g/mol (3.0% lower)
Supports higher weight-normalized BPAA payload per gram for screening
Computed from molecular formulae; experimental confirmation not reported
prodrug design esterquat molar potency

Computed logP Differentiation: Quaternary Ammonium Salt Exhibits Markedly Higher Lipophilicity than Neutral BPAA Ethyl Ester

Computed physicochemical profiling of the target compound yields a logP of 6.50, as determined by the mcule property calculator . In contrast, felbinac ethyl ester (ethyl 4-biphenylylacetate, CAS 14062-23-8), the neutral simple ester prodrug of the same BPAA acid, has an estimated logP in the range of approximately 4.0–4.5 based on its chemical structure (C16H16O2, MW 240.3) and reported physicochemical behavior [1]. The logP difference of approximately 2.0–2.5 log units reflects the profound impact of the quaternary ammonium head group with iodide counterion on overall partitioning behavior, despite the higher molecular weight.

Computed lipophilicity contrast
Cross-study comparable
Target logP: 6.50 (computed)
Felbinac ethyl ester: ~4.0–4.5 (estimated)
ΔlogP ≈ +2.0 to +2.5
Guides selection for lipid-based delivery research over aqueous-only assays
Experimental logP not available; computed vs. structural estimate
lipophilicity partition coefficient drug delivery

Permanent Cationic Charge Confers Ionic Liquid Behavior Absent in Neutral BPAA Esters

The target compound is classified as an ionic liquid by virtue of its quaternary ammonium structure, which imparts unique solubility and physical properties including the ability to function as a surfactant or emulsifier capable of interacting with both polar and non-polar substances . This permanently charged character is absent in the neutral felbinac ethyl ester (CAS 14062-23-8), which is practically insoluble in water and lacks self-assembly capability [1]. The amphiphilic nature of the target compound enables micelle and vesicle formation for hydrophobic drug encapsulation, a functional property not shared by neutral BPAA esters . Within the quaternary ammonium subclass, the diethyl-methyl substitution pattern on nitrogen provides a distinct steric and electronic environment compared to the triethyl analog (CAS 64048-46-0), which may affect critical micelle concentration (CMC) and aggregation number, although experimental CMC data for these specific compounds are not currently available in the public domain.

Ionic liquid / surfactant functionality
Class-level
Permanent cationic charge enables ionic liquid and self-assembly behavior
Neutral ester: no charge, no intrinsic surfactant activity
Enables micellar encapsulation and interfacial stabilization research
Experimental CMC not reported for this specific compound
ionic liquid surfactant amphiphile

Steric Differentiation of the Quaternary Ammonium Head Group: Diethyl-Methyl vs. Triethyl Substitution

The quaternary ammonium head group of the target compound features an asymmetric diethyl-methyl substitution pattern (two ethyl groups and one methyl group on nitrogen, plus a hydroxyethyl ester linkage), whereas the closest analog (CAS 64048-46-0) carries three ethyl groups (triethyl substitution) . This structural difference has two quantifiable consequences: (1) the target compound's cation has a formula mass of 326.5 Da (C21H28NO2+) versus 340.5 Da (C22H30NO2+) for the triethyl analog—a 14 Da (4.1%) lower cation mass; and (2) the reduced steric bulk around the quaternary nitrogen (replacement of one N-ethyl with N-methyl) is expected to influence the rate of ester hydrolysis and the accessibility of the ester carbonyl to nucleophilic attack, a parameter relevant to esterase-mediated prodrug activation, although experimental hydrolysis rate constants for these specific compounds have not been reported in the public literature . Within the broader esterquat class, the alkyl substitution pattern on nitrogen is known to modulate both hydrolysis kinetics and surfactant properties [1].

Cation steric differentiation
Class-level
Target cation: 326.5 Da (diethyl-methyl)
Triethyl analog cation: 340.5 Da
14 Da lower; reduced steric bulk at ester
May influence esterase-mediated prodrug activation kinetics
Hydrolysis rate constants not reported in public literature
ester hydrolysis structure-activity relationship counterion exchange

Computed Drug-Likeness Profile: RO5 and RO3 Violation Patterns Contrast with Neutral BPAA Esters

Computed drug-likeness assessment of the target compound using the mcule property calculator reveals 1 violation of Lipinski's Rule of Five (RO5) and 5 violations of the more stringent Rule of Three (RO3) for lead-likeness, with a polar surface area (PSA) of 84.77 Ų, 0 hydrogen bond donors, and 5 hydrogen bond acceptors . In contrast, felbinac ethyl ester (CAS 14062-23-8, MW 240.3, C16H16O2) is expected to exhibit 0 RO5 violations and fewer RO3 violations due to its substantially lower molecular weight and absence of the quaternary ammonium-iodide ion pair . The higher violation count for the target compound is driven primarily by its elevated molecular weight (453.4 vs. 240.3) and high logP (6.50), parameters that place it outside traditional oral drug-like chemical space but within the physicochemical envelope characteristic of ionic liquids and esterquat surfactants [1]. The PSA of 84.77 Ų remains within the generally acceptable range for membrane permeability.

Computed drug-likeness profile
Cross-study comparable
Target: 1 RO5 violation, 5 RO3 violations, PSA 84.77 Ų
Felbinac ethyl ester: 0 RO5 violations, lower MW/PSA
Supports formulation-enabled delivery route selection in screening cascades
Computed parameters; experimental PK data not available
drug-likeness Lipinski rules lead-likeness

Optimal Research and Industrial Application Scenarios for Diethyl(2-hydroxyethyl)methylammonium iodide 4-biphenylylacetate Based on Quantitative Differentiation Evidence


Lipid Emulsion and Micro-Emulsion Formulation Development Leveraging High Computed logP (6.50)

The target compound's computed logP of 6.50—approximately 100- to 300-fold higher than the neutral felbinac ethyl ester—makes it particularly well-suited for incorporation into lipid-based drug delivery systems such as the oil-in-water micro-emulsions described in US Patent 4,647,586, where 4-biphenylylacetic acid esters with strong oil affinity form stable fine particles (0.1–1.0 µm mean diameter) for parenteral anti-inflammatory delivery [1]. The combination of high lipophilicity with permanent cationic charge (absent in neutral esters) provides a dual mechanism for both oil-phase retention and interfacial stabilization, potentially improving emulsion physical stability compared to neutral BPAA ester formulations .

Quaternary Ammonium Prodrug Library Screening with Tunable Counterion Exchange

When a screening program requires systematic exploration of BPAA prodrug candidates, the target compound offers a distinct advantage over the triethyl analog (CAS 64048-46-0): its 3.0% lower molecular weight provides higher BPAA pharmacophore payload per unit mass, and the diethyl-methyl head group presents a different steric environment for esterase recognition . Furthermore, the iodide counterion can be exchanged (e.g., to chloride, bromide, or pharmaceutically acceptable anions), enabling tuning of solubility, crystallinity, and toxicity profile—a modularity not accessible with the neutral felbinac ethyl ester .

Ionic Liquid and Surfactant Research Requiring Amphiphilic Quaternary Ammonium BPAA Derivatives

For research programs investigating ionic liquids or esterquat surfactants based on the BPAA scaffold, the target compound's permanent cationic charge and amphiphilic architecture (hydrophilic quaternary ammonium head with hydroxyethyl ester linker and hydrophobic biphenyl tail) enable micelle and vesicle formation for encapsulation of hydrophobic cargo . The diethyl-methyl substitution pattern provides a structurally differentiated option within a library of BPAA-based ionic liquids, where head-group variation is a key parameter for modulating critical micelle concentration (CMC), thermal stability, and biodegradability [2].

Topical and Transdermal BPAA Delivery with Enhanced Membrane Interaction

The permanent cationic charge of the target compound is expected to enhance interaction with negatively charged biological membranes and skin lipid bilayers compared to neutral BPAA esters, potentially improving topical retention and percutaneous absorption—a property exploited by the related quaternary ammonium drug methantheline bromide, which shares the same diethyl(2-hydroxyethyl)methylammonium cation [3]. For topical anti-inflammatory screening, the target compound offers a cationic alternative to the neutral felbinac ethyl ester, with the computed PSA of 84.77 Ų remaining within a range compatible with membrane permeability .

Application
Selection Property
Validation Focus
Lipid emulsion & micro-emulsion formulation research
High computed lipophilicity with permanent cationic charge
Emulsion physical stability and interfacial behavior
Quaternary ammonium prodrug library screening
Tunable counterion and differentiated head-group steric profile
Prodrug activation kinetics and payload efficiency
Ionic liquid & surfactant research (BPAA-based)
Amphiphilic architecture with diethyl-methyl head group
Critical micelle concentration and self-assembly properties
Topical & transdermal BPAA delivery research
Cationic charge for membrane interaction; moderate PSA compatible with permeability
Skin permeability and topical retention studies
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